2-(2-methylphenyl)-1H-phenanthro[9,10-d]imidazole
Overview
Description
2-(2-methylphenyl)-1H-phenanthro[9,10-d]imidazole is a heterocyclic aromatic compound that belongs to the imidazole family This compound is characterized by the presence of a phenanthro[9,10-d]imidazole core structure substituted with a 2-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methylphenyl)-1H-phenanthro[9,10-d]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 1,2-diketones with aromatic aldehydes and ammonium acetate in the presence of a catalyst. For example, a TMSOTf-catalyzed synthesis using hexamethyldisilazane as a nitrogen source under microwave irradiation has been reported to yield trisubstituted imidazoles efficiently .
Industrial Production Methods
Industrial production of imidazole derivatives often employs scalable and cost-effective methods. The use of deep eutectic solvents (DES) as catalysts has been explored for the synthesis of triaryl-1H-imidazoles, including 2-aryl-1H-phenanthro[9,10-d]imidazoles, under mild conditions . These methods offer advantages such as reduced environmental impact and improved yields.
Chemical Reactions Analysis
Types of Reactions
2-(2-methylphenyl)-1H-phenanthro[9,10-d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce halogen, alkyl, or aryl groups onto the imidazole ring.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: The compound’s potential as a therapeutic agent is being explored, particularly in the development of drugs targeting specific enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-(2-methylphenyl)-1H-phenanthro[9,10-d]imidazole involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity. This interaction is often mediated by hydrogen bonding, π-π stacking, and hydrophobic interactions. The specific pathways involved depend on the biological context and the target enzyme or receptor.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(2-methylphenyl)-1H-phenanthro[9,10-d]imidazole include other imidazole derivatives such as:
- 2-phenyl-1H-phenanthro[9,10-d]imidazole
- 2-(4-methylphenyl)-1H-phenanthro[9,10-d]imidazole
- 2-(2-chlorophenyl)-1H-phenanthro[9,10-d]imidazole
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 2-methylphenyl group can enhance the compound’s lipophilicity and potentially improve its ability to interact with hydrophobic pockets in enzymes and receptors.
Properties
IUPAC Name |
2-(2-methylphenyl)-1H-phenanthro[9,10-d]imidazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2/c1-14-8-2-3-9-15(14)22-23-20-18-12-6-4-10-16(18)17-11-5-7-13-19(17)21(20)24-22/h2-13H,1H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWVQOVPKNIPJCA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=C(N2)C4=CC=CC=C4C5=CC=CC=C53 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00319048 | |
Record name | 2-(2-methylphenyl)-1H-phenanthro[9,10-d]imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00319048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13730-11-5 | |
Record name | NSC338970 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338970 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(2-methylphenyl)-1H-phenanthro[9,10-d]imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00319048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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